molecular formula C14H23ClN2O2 B13648144 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride

Cat. No.: B13648144
M. Wt: 286.80 g/mol
InChI Key: GKLGCLQJKXFCMG-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride is a synthetic piperazine derivative characterized by a benzyl substituent with methoxy groups at the 4- and 5-positions and a methyl group at the 2-position of the aromatic ring. Piperazine-based compounds are widely studied for their diverse pharmacological properties, including interactions with serotonin receptors, antimicrobial activity, and cardioprotective effects .

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H

InChI Key

GKLGCLQJKXFCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Protonated Piperazine Approach

A widely accepted and recently optimized method for synthesizing monosubstituted piperazines involves using protonated piperazine salts (such as piperazine monohydrochloride) as starting materials. This approach acts as an in situ protection of one nitrogen atom, suppressing the formation of disubstituted derivatives.

  • The reaction typically involves the protonated piperazine reacting with an appropriate electrophilic reagent (e.g., benzyl halides or acyl chlorides) in common solvents such as methanol or acetic acid.
  • The process can be performed at room temperature or under reflux, often yielding high purity and high yield products.
  • The protonation step is simple: dissolving free piperazine in methanol with piperazine dihydrochloride forms the monohydrochloride salt, which is then reacted with the benzylating agent.
  • This method avoids the need for protecting groups, simplifying the synthesis and reducing costs.

This procedure was successfully applied to a wide range of monosubstituted piperazines and can be adapted to the synthesis of 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride by using the corresponding 4,5-dimethoxy-2-methylbenzyl chloride as the electrophile.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the reaction, reducing reaction times from hours to minutes while maintaining or improving yields.

  • Microwave-assisted batch or flow reactors can be used.
  • The reaction mixture is irradiated under controlled power and temperature to avoid decomposition.
  • This method enhances reaction rates and selectivity, and reduces side products such as dibenzylated piperazines.
  • The yields can be improved up to 95-96% with minimized by-products compared to conventional heating.

Specific Synthetic Route for 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine Hydrochloride

Starting Materials and Reagents

  • Piperazine monohydrochloride (prepared in situ or isolated)
  • 4,5-Dimethoxy-2-methylbenzyl chloride (as the electrophilic benzylating agent)
  • Solvent: Methanol or ethanol
  • Acid for protonation: HCl or acetic acid (depending on solvent and desired salt form)

Reaction Conditions

  • The piperazine monohydrochloride is reacted with 4,5-dimethoxy-2-methylbenzyl chloride at approximately 60–65 °C.
  • Reaction time varies from 2 to 6 hours under conventional reflux; microwave irradiation can reduce this to 10–30 minutes.
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm completion.
  • After reaction, the mixture is cooled, and the product precipitates as the hydrochloride salt.

Work-up and Purification

  • The crude product is filtered and washed with cold ethanol or ether to remove impurities.
  • Recrystallization from suitable solvents (e.g., ethanol/ether mixture) yields pure 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride.
  • The hydrochloride salt can be converted to the free base by basification (pH > 12) and extraction with chloroform if required.

Alternative Synthetic Routes and Intermediates

Boc-Protection and Alkylation Route

An alternative method involves:

  • Protection of piperazine nitrogen atoms using 1-Boc-piperazine.
  • Reaction of 1-Boc-piperazine with chloroacetyl chloride under low temperature to form an intermediate.
  • Subsequent deprotection with trifluoroacetic acid.
  • Alkylation of the free piperazine nitrogen with substituted benzyl bromides (including 4,5-dimethoxy-2-methylbenzyl bromide) under alkaline conditions to afford the target compound.

This method allows for better control over regioselectivity and purity but involves additional steps and reagents.

Reduction of Piperazine Derivatives

Piperazine derivatives can also be prepared by reduction of 3,4-dehydropiperazine-2-one intermediates using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • The 3,4-dehydropiperazine-2-one intermediate is synthesized by reacting substituted ethylenediamines with esters or diketones.
  • Reduction yields substituted piperazines, which can then be alkylated to give the final product.
  • This method is more complex but useful for preparing derivatives with specific substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Disadvantages Yield Range
Protonated Piperazine + Benzyl Chloride In situ protonation, benzylation 60–65 °C, methanol/ethanol, reflux or microwave Simple, no protecting groups, high purity May require careful control to avoid disubstitution 84–96% (microwave-assisted)
Boc-Protection + Alkylation Boc protection, acylation, deprotection, alkylation Low temp for acylation, alkaline for alkylation High regioselectivity, purity Multi-step, uses protecting groups High but variable
Reduction of Dehydropiperazine Synthesis of lactam intermediate, reduction, alkylation LiAlH4 reduction, mild alkylation Useful for complex derivatives Complex, uses hazardous reagents Moderate to high

Analytical and Characterization Data

  • The synthesized 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride is typically characterized by:
    • Melting point determination.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm substitution pattern.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • Thin Layer Chromatography (TLC) or HPLC for purity assessment.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The substituents on the benzyl or aryl group significantly influence molecular properties. Key compounds for comparison include:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(4,5-Dimethoxy-2-methylbenzyl)piperazine HCl 4,5-dimethoxy, 2-methyl C₁₄H₂₁ClN₂O₂ 272.77 (hypothetical) Methyl enhances lipophilicity; dimethoxy groups may influence receptor binding
1-(2,5-Dimethoxybenzyl)piperazine HCl 2,5-dimethoxy C₁₃H₂₁ClN₂O₂ 272.773 Lacks methyl group; methoxy positions alter electronic distribution
1-(2,3,4-Trimethoxybenzyl)piperazine diHCl (Trimetazidine HCl) 2,3,4-trimethoxy C₁₄H₂₃Cl₂N₂O₃ 337.25 Cardioprotective agent; increased methoxy groups improve solubility
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-chloro, 2-methoxy C₁₁H₁₆Cl₂N₂O 263.16 Chloro substituent introduces electron-withdrawing effects
1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine Multiple methoxy groups C₂₄H₃₃N₂O₅ 429.53 Dual benzyl groups; complex substitution pattern
Key Observations:
  • Electronic Effects : Chloro groups () are electron-withdrawing, whereas methoxy groups are electron-donating, altering receptor binding and metabolic stability .
  • Solubility : Trimethoxy derivatives () exhibit higher aqueous solubility due to polar substituents, critical for oral bioavailability .
Serotonin Receptor Interactions
  • 1-(2-Methoxyphenyl)piperazine Derivatives () : Exhibit affinity for 5-HT₁A and 5-HT₂ receptors, modulating sympathetic nerve activity and blood pressure .
  • Target Compound : The 4,5-dimethoxy-2-methyl substitution may enhance 5-HT₂ receptor affinity compared to simpler methoxy derivatives, though empirical data are needed.
Antimicrobial Activity
  • 4-Substituted Piperazines (): Derivatives with chloro or methyl groups (e.g., 1-(4-chlorophenyl)-1-propylpiperazine) show moderate to high activity against S. aureus and P. aeruginosa .
  • Target Compound : Methyl and methoxy groups may reduce antimicrobial efficacy compared to chloro substituents, which disrupt bacterial membranes more effectively .

Biological Activity

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 270.75 g/mol
  • IUPAC Name : 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride

The compound primarily acts as a piperazine derivative, which is known for its ability to interact with various neurotransmitter receptors. Piperazines often exhibit affinity for serotonin (5-HT) and dopamine receptors, influencing mood and cognition. The presence of the dimethoxy and methyl groups on the benzyl moiety may enhance its lipophilicity and receptor binding affinity.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit promising antitumor properties. For instance, compounds similar to 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride have been evaluated against various cancer cell lines using the MTT assay.

Compound Cell Line IC50 (µM) Reference
1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochlorideHeLa (cervical)Not determined
Similar piperazine derivativeA549 (lung)12.3

The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific data for our compound is lacking, related compounds show significant activity.

Antiparasitic Activity

Research has shown that piperazine derivatives can exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that several piperazine amides demonstrated effective antiparasitic properties:

Compound Activity Reference
Piperazine amide seriesAnti-Trypanosoma cruziEffective at 10 µM

The mechanism involves inhibition of parasite growth through interference with metabolic pathways.

Neuropharmacological Effects

Piperazines are also studied for their effects on the central nervous system. The compound may modulate serotonergic and dopaminergic pathways, potentially offering therapeutic effects in mood disorders.

Case Studies

  • Antitumor Efficacy Study : A series of piperazine derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their efficacy.
  • Neuropharmacological Assessment : In vivo studies demonstrated that certain piperazine derivatives improved cognitive function in rodent models, suggesting potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the benzyl ring , such as methoxy groups, enhance biological activity by increasing hydrophobic interactions with receptor sites.
  • The piperazine ring's nitrogen atoms are crucial for receptor binding and activity modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride, and how can reaction yields be improved?

  • Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyl halides or carbonyl-containing intermediates (e.g., benzylideneacetone) can react with piperazine under reflux conditions in polar solvents like ethanol . To improve yields, optimize stoichiometry (e.g., 1:1.2 molar ratio of benzylating agent to piperazine), control reflux temperature (80–100°C), and use catalysts like HCl to protonate the piperazine, enhancing reactivity . Post-synthesis, purification via crystallization (ethanol/water mixtures) or column chromatography is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration of methoxy and methylbenzyl protons) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .
  • Melting Point Analysis : Compare observed vs. literature values to confirm identity .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers, away from moisture and oxidizers, at 2–8°C .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify products (e.g., hydrolyzed or oxidized derivatives) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Compare stability across conditions to identify degradation triggers .

Q. What strategies are effective for resolving contradictory data in pharmacological activity assays?

  • Methodology :

  • Dose-Response Validation : Repeat assays (e.g., enzyme inhibition) with a wider concentration range (nM–mM) to rule out false positives/negatives .
  • Off-Target Screening : Use radioligand binding assays or computational docking to assess selectivity against related receptors/enzymes .
  • Batch Consistency : Verify compound purity across experimental batches to exclude variability due to impurities .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS Validation : Establish linearity (R² >0.99), limit of detection (LOD), and recovery rates (≥80%) using spiked plasma/tissue samples .
  • Matrix Effect Testing : Compare ionization suppression/enhancement in biological vs. solvent samples .
  • Stability in Matrices : Assess short-term (24h, room temperature) and freeze-thaw stability .

Q. What reaction conditions favor selective functionalization of the piperazine ring?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block one piperazine nitrogen, enabling mono-substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysis : Employ Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Q. How can researchers address discrepancies in reported solubility or bioavailability data?

  • Methodology :

  • Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and biorelevant media (FaSSIF/FeSSIF) .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to measure apparent permeability (Papp) and predict absorption .
  • Computational Modeling : Apply tools like COSMO-RS to predict solubility and partition coefficients (log P) .

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